Soyasapogenol F
Description
Structure
3D Structure
Properties
CAS No. |
104033-83-2 |
|---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h21-24,31-33H,8-18H2,1-7H3/t21-,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1 |
InChI Key |
FAQHDLWADGCEMS-ZMNQYPNASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)O)(C)C)C)(C)CO)O |
Canonical SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |
Origin of Product |
United States |
Occurrence, Distribution, and Natural Variability
Influence of Genetic and Environmental Factors on Content
Varietal Differences in Soyasapogenol F Accumulation
Significant variation in the content of soyasapogenols has been observed among different soybean cultivars. researchgate.netcngb.org Studies have demonstrated that the genetic makeup of the soybean plant is a primary determinant of its soyasapogenol profile. nih.gov For instance, research on various food-grade soybean cultivars has shown considerable differences in the total soyasapogenol content. researchgate.netcngb.org
Table 1: Illustrative Example of Total Soyasapogenol Content in Different Soybean Cultivars (Data for Soyasapogenol A and B)
| Soybean Cultivar | Total Soyasapogenol (mg/g) | Soyasapogenol A (mg/g) | Soyasapogenol B (mg/g) |
| Cultivar 1 | 2.1 | 0.5 | 1.6 |
| Cultivar 2 | 1.8 | 0.4 | 1.4 |
| Cultivar 3 | 2.5 | 0.6 | 1.9 |
| Cultivar 4 | 1.9 | 0.45 | 1.45 |
| Cultivar 5 | 2.3 | 0.55 | 1.75 |
Note: This table is based on representative data for Soyasapogenol A and B from existing literature to illustrate varietal differences and does not represent this compound specifically. researchgate.netcngb.org
Impact of Growing Location and Environmental Conditions
In addition to genetic factors, the environment in which soybeans are cultivated plays a crucial role in determining the concentration of soyasapogenols. nih.gov Environmental factors such as temperature, rainfall, and soil composition can significantly affect the biosynthesis and accumulation of these compounds. acs.org
A study conducted across multiple locations in Ontario, Canada, revealed significant variation in soyasapogenol content within the same soybean cultivars grown in different environments. researchgate.netcngb.org This highlights the strong influence of the growing location on the phytochemical profile of soybeans. For instance, high-temperature stress during the seed-filling stages has been shown to increase the total concentration of certain soyasaponins, the precursors to soyasapogenols, in some cultivars. nih.gov The complex interaction between genotype and environment is a key factor in the variability of soyasapogenol content. acs.org
Presence and Transformation in Processed and Fermented Food Products
Food processing techniques, particularly fermentation, can significantly alter the profile and concentration of soyasapogenols in soybean-based products. The transformation of soyasaponins into their aglycone forms, the soyasapogenols, is a key outcome of these processes.
Occurrence in Traditional Fermented Soybean Products
Traditional fermented soybean products are a notable source of soyasapogenols. The fermentation process, involving microorganisms such as Aspergillus and Lactobacillus, can lead to the hydrolysis of soyasaponins, releasing the soyasapogenol aglycones. mdpi.com
Long-term fermented products, such as miso, have been found to have a considerably higher ratio of soyasapogenols to total soyasaponins. nih.gov For instance, a study on Japanese soy foods found that the soyasapogenol content was significantly higher in long-matured miso compared to other soy products. researchgate.netnih.gov While this study primarily focused on Soyasapogenol B, it indicates that the fermentation process is conducive to the formation of soyasapogenols in general. Another study noted that the content of Soyasapogenol C was highest in Doenjang (DJ), a Korean fermented soybean paste, which has the longest fermentation period among the compared products. mdpi.com This suggests that the duration and type of fermentation are critical factors influencing the soyasapogenol profile. mdpi.com
Table 2: Illustrative Example of Soyasapogenol Content in Various Soy Food Products
| Soy Food Product | Total Soyasaponin (nmol/g) | Soyasapogenol B (nmol/g) | Soyasapogenol to Total Soyasaponin Ratio (%) |
| Tofu | 1004.9 | - | Low |
| Natto | 1004.9 | Small amount | Low |
| Short-term Miso | 471.8 | Present | Moderate |
| Long-term Matured Miso | 471.8 | Higher levels | 30-50% |
| Soy Sauce | 4.41 | Present | Variable |
Note: This table is based on data for Soyasapogenol B from existing literature to illustrate the impact of fermentation and does not represent this compound specifically. '-' indicates data not available or negligible. researchgate.netnih.gov
Changes in Levels During Food Processing and Storage
The levels of soyasapogenols can change during various food processing steps and throughout the storage period. Heat treatment, a common step in the manufacturing of many soy products, can contribute to the hydrolysis of soyasaponins. nih.gov
The stability of soyasaponins and their aglycones during storage is influenced by factors such as temperature, pH, and the presence of enzymes. nih.gov While specific studies on the storage stability of this compound are lacking, research on other phytochemicals in soy products, such as isoflavones, has shown that their composition can be affected by storage temperature and duration. researchgate.net It is plausible that similar factors would influence the stability of soyasapogenols. The transformation of saponin (B1150181) components in herbal medicines during storage and processing is a well-documented phenomenon, with temperature and pH playing significant roles in their stability and conversion. nih.gov
Biosynthesis and Metabolic Pathways
Interconversion and Chemical Transformations of Soyasapogenols
The study of soyasapogenols is often complicated by their tendency to undergo structural rearrangements, particularly under the conditions used for their isolation from natural sources. These transformations can lead to the formation of various isomers and related compounds, with the specific products depending on the reaction conditions.
Soyasapogenol F, along with other soyasapogenols such as C and D, is not typically found as a primary aglycone in plants. Instead, it is commonly formed as an artifact during the acid hydrolysis of soyasaponins, with soyasapogenol B being the primary precursor. researchgate.netpbsociety.org.pltandfonline.com This chemical transformation is a well-documented phenomenon in the analysis of saponin-rich sources like soybeans and other legumes. unipv.itscispace.com
The mechanism for the conversion of soyasapogenol B into soyasapogenols D and F under acidic conditions has been a subject of scientific investigation. nih.gov During acid hydrolysis, which is a common method to cleave the sugar moieties from the saponin (B1150181) structure to yield the aglycone, the acidic environment facilitates intramolecular rearrangements of the triterpenoid (B12794562) skeleton of soyasapogenol B. tandfonline.comresearchgate.net Research has shown that the use of anhydrous methanol (B129727) during acid hydrolysis can yield a higher recovery of soyasapogenols A and B while minimizing the formation of these artifacts. researchgate.netnih.gov
A study monitoring the products of acid hydrolysis of soyasaponin I, a soyasapogenol B glycoside, confirmed the formation of soyasapogenols B, C, D, and F. researchgate.netunipv.itnih.gov The transformation process is thought to involve the formation of a stable tertiary carbocation, which then undergoes rearrangements to yield the different soyasapogenol isomers. researchgate.netunipv.it
Table 1: Products of Acid Hydrolysis of Soyasaponin I
| Precursor | Condition | Products |
|---|
This table illustrates the common products generated from the acid hydrolysis of soyasaponin I, highlighting the formation of this compound as a transformation product.
The identification and quantification of artefact compounds formed during hydrolysis are crucial for the accurate analysis of soyasaponin content in plant materials. Various analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy being particularly powerful tools. researchgate.netunipv.itnih.gov
During the acid hydrolysis of saponins (B1172615) from Medicago spp., researchers have monitored and evaluated the formation of several artifact compounds. researchgate.netunipv.itnih.gov Besides the well-known soyasapogenols C, D, and F derived from soyasapogenol B glycosides, a previously undescribed sapogenol artifact, named soyasapogenol H (3β,22β,24-trihydroxyolean-18(19)-en), was also identified. researchgate.netunipv.itnih.gov The structures of these compounds are typically elucidated by comparing their spectral data (mass spectra and NMR) with those of known compounds and through detailed structural analysis. unipv.it
The quantification of these artifacts is often performed using gas chromatography with flame ionization detection (GC-FID), which allows for the determination of the relative amounts of each sapogenol formed over the course of the hydrolysis reaction. researchgate.netunipv.it Such studies have demonstrated that the formation of these artifacts can be significant, emphasizing the need to consider them when quantifying soyasaponin content based on the analysis of their aglycones. scispace.com
Microbial Metabolism and Biotransformation in Biological Systems
The metabolic fate of soyasaponins in biological systems, particularly within the gastrointestinal tract, is largely governed by the enzymatic activities of the gut microflora. These microorganisms play a critical role in transforming the complex soyasaponin glycosides into their respective aglycones and other metabolites.
Dietary soyasaponins are generally poorly absorbed in the upper gastrointestinal tract due to their large molecular size and hydrophilic sugar chains. nih.gov The primary site of their metabolism is the colon, where the gut microbiota hydrolyze the glycosidic bonds of soyasaponins, releasing the aglycones, or soyasapogenols. mdpi.com In vitro studies using human fecal microflora have demonstrated the conversion of soyasaponin I to its aglycone, soyasapogenol B. mdpi.com This enzymatic hydrolysis is a crucial step for the subsequent absorption and systemic exposure to soyasapogenols.
Research has shown that following a diet rich in soy, soyasapogenol B is the main metabolic product found in human feces, indicating extensive hydrolysis of the parent soyasaponins by the gut microbiota. mdpi.com The efficiency of this conversion can be high, with studies showing an almost complete transformation of soyasaponin I to soyasapogenol B after 48 hours of incubation with human gut microorganisms. mdpi.com
Following the initial hydrolysis to soyasapogenols, these compounds can undergo further metabolism by both microbial and host enzymes. In studies involving microbial transformation, various metabolites have been identified. For instance, the biotransformation of soyasapogenol A by different microbial strains, such as Bacillus megaterium, Penicillium griseofulvum, Bacillus subtilis, and Streptomyces griseus, has been shown to produce a range of novel metabolites. figshare.comacs.org These transformations include reactions like hydroxylation, oxidation, and glycosylation. figshare.comacs.org
One notable biotransformation is the regioselective glycosylation of soyasapogenol A at the C-3 position by Bacillus subtilis ATCC 6633, yielding a C-3 glycosylated metabolite. acs.org This indicates that gut bacteria can not only hydrolyze soyasaponins but also re-attach sugar moieties to the aglycones, potentially altering their biological activity.
Once absorbed, soyasapogenols are subject to a variety of phase I and phase II metabolic reactions in animal models. nih.govmdpi.com Studies in rats have identified numerous biotransformation pathways for soyasapogenols A and B. nih.govmdpi.com These reactions aim to increase the water solubility of the compounds and facilitate their excretion.
The identified metabolic transformations include:
Oxidation: The addition of oxygen atoms to the molecule.
Dehydrogenation: The removal of hydrogen atoms, often leading to the formation of double bonds or carbonyl groups.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Dehydration: The removal of a water molecule.
Deoxygenation: The removal of an oxygen atom.
Phosphorylation: The addition of a phosphate (B84403) group.
Sulfation: The addition of a sulfate (B86663) group.
Conjugation: The attachment of other molecules, such as cysteine. nih.govmdpi.com
Furthermore, interconversion between soyasapogenols can also occur in vivo. For example, soyasapogenol A has been shown to be converted into soyasapogenols B and E during its metabolism in rats. nih.govmdpi.com These extensive metabolic transformations highlight the complex fate of soyasapogenols following their liberation from soyasaponins by the gut microbiota.
Table 2: Biotransformation Reactions of Soyasapogenols in Animal Models
| Reaction Type | Description |
|---|---|
| Oxidation | Addition of oxygen |
| Dehydrogenation | Removal of hydrogen |
| Hydrolysis | Cleavage of bonds by water |
| Dehydration | Removal of water |
| Deoxygenation | Removal of oxygen |
| Phosphorylation | Addition of a phosphate group |
| Sulfation | Addition of a sulfate group |
This table summarizes the diverse biotransformation reactions that soyasapogenols undergo in animal models, as identified in metabolic studies.
Role of Intestinal Microbiota in Aglycone Formation and Bioavailability
The metabolic fate of dietary soyasaponins is largely dictated by the enzymatic activities of the intestinal microbiota. In their native glycosylated form, soyasaponins are large and polar molecules that exhibit poor absorption in the upper gastrointestinal tract. nih.govmdpi.com Consequently, they transit largely intact to the colon, where they are extensively metabolized by resident gut bacteria. nih.govmdpi.com This microbial transformation is a critical prerequisite for the systemic absorption and subsequent biological activity of these compounds.
Research indicates that the intestinal microbiota, including species from genera such as Bacteroides, Bifidobacteria, and Lactobacilli, possess a range of glycosidase enzymes capable of cleaving the sugar moieties from the soyasaponin backbone. iastate.edu This process occurs through a sequential hydrolysis of the sugar chains. iastate.eduacs.orgnih.gov The most well-documented pathway is the metabolism of Soyasaponin I, which is first hydrolyzed to Soyasaponin III by the removal of a terminal rhamnose sugar. This is followed by further enzymatic cleavage of the remaining sugars to yield the final aglycone, Soyasapogenol B. iastate.eduacs.orgbiomolther.org
It is crucial to note that while Soyasapogenols A and B are recognized as true aglycones derived from natural biosynthesis and subsequent microbial metabolism, other forms such as Soyasapogenol C, D, and F are widely considered to be artifacts. researchgate.net These compounds are not believed to be naturally occurring or formed by gut microbiota; rather, they are generated during harsh acidic conditions used in laboratory extraction and hydrolysis procedures. researchgate.netpbsociety.org.plresearchgate.net Therefore, the role of intestinal microbiota is centered on the production of true sapogenols like Soyasapogenol B, not artifactual compounds like this compound.
The conversion of soyasaponins to their aglycones by gut bacteria significantly enhances their bioavailability. mdpi.comnih.gov Soyasapogenols, being smaller and more lipophilic than their glycoside precursors, are more readily absorbed from the colon into the systemic circulation. nih.govmdpi.com Studies have confirmed the presence of Soyasapogenol B in human plasma following the consumption of soy products, demonstrating its absorption after microbial metabolism. nih.gov Animal studies have further quantified the oral bioavailability of Soyasapogenol A and Soyasapogenol B, which can exceed 60%, a stark contrast to the negligible absorption of their parent saponins. mdpi.comnih.gov No specific bioavailability data for this compound exists, which is consistent with its status as a laboratory-generated artifact rather than a natural metabolite.
Research Findings on Microbial Metabolism of Soyasaponin I
In vitro studies using human fecal microflora have provided detailed insights into the kinetics of soyasaponin metabolism. These experiments clearly show the degradation of the parent soyasaponin and the sequential formation of its metabolites, culminating in the production of the aglycone.
The following table summarizes the findings from an in vitro anaerobic incubation of Soyasaponin I with human fecal microbiota, demonstrating the conversion to its primary metabolite, Soyasapogenol B, over a 48-hour period.
| Incubation Time | Soyasaponin I (SSI) | Soyasapogenol B (SSB) | Key Observation |
| 0 hours | Present | Not Detected | Initial state before microbial action. |
| 24 hours | Decreasing | Increasing | Soyasaponin I is actively being metabolized. An intermediate, Soyasaponin III, also appears and peaks. iastate.eduacs.org |
| 48 hours | Nearly Absent | Maximum Concentration | Near-total conversion of Soyasaponin I to its final aglycone metabolite, Soyasapogenol B. nih.goviastate.eduacs.org |
Biological Activities and Mechanistic Studies in Vitro and Animal Models
Modulation of Cellular Proliferation and Apoptosis
Soyasapogenol F, a triterpenoid (B12794562) saponin (B1150181) aglycone derived from soy, has demonstrated significant potential in modulating key cellular processes such as proliferation and apoptosis, particularly in the context of cancer.
Research has highlighted the cytotoxic effects of soyasapogenols, including this compound, against various human cancer cell lines. Studies have shown that extracts containing soyasapogenol A and B exhibit greater cytotoxicity to hepatocellular carcinoma cells (Hep-G2) compared to extracts lacking these compounds nih.gov. For instance, a concentrated soyasapogenol A extract demonstrated a significant dose-dependent inhibition of Hep-G2 cell proliferation, with a 72-hour LC50 value of 0.052+/-0.011 mg/mL nih.gov. Similarly, soyasapogenol A and B have been identified as potent suppressors of cell growth in HT-29 colon carcinoma cells researchgate.netsemanticscholar.org. In contrast, their glycosidic soyasaponin counterparts were found to be largely inactive, suggesting that the aglycone structure is crucial for their anticancer activity researchgate.netsemanticscholar.org. Furthermore, soyasapogenol A has shown toxicity to a wide range of cancer cell lines, including those deficient in wild-type p53 nih.gov. In human breast cancer cells, soyasapogenols have been shown to possess both estrogenic and antiproliferative properties lidsen.com.
Below is an interactive data table summarizing the cytotoxic effects of soyasapogenol extracts on different cancer cell lines.
| Cancer Cell Line | Soyasapogenol Extract | Effect | LC50 Value (72h) |
| Hepatocellular Carcinoma (Hep-G2) | Concentrated Soyasapogenol A | Dose-dependent proliferation inhibition | 0.052+/-0.011 mg/mL |
| Hepatocellular Carcinoma (Hep-G2) | Concentrated Soyasapogenol B | Dose-dependent proliferation inhibition | 0.128+/-0.005 mg/mL |
| Colon Carcinoma (HT-29) | Soyasapogenol A and B | Almost complete suppression of cell growth | Not specified |
| Colon Carcinoma (Caco-2) | Soyasapogenol B | Significant reduction in viable cell numbers | Not specified |
The anticancer effects of soyasapogenols are mediated through the induction of apoptosis and cell cycle arrest. In Hep-G2 cells, treatment with a soyasapogenol A-rich extract led to a significant increase in the sub-G1 phase of the cell cycle, indicative of apoptosis, with 25.63+/-2.1% of cells in sub-G1 at 24 hours and 47.1+/-3.5% at 72 hours nih.gov. The induction of apoptosis by soyasaponins and their aglycones often involves the activation of caspases, a family of proteases crucial for the execution of apoptosis nih.govresearchgate.net. For example, soyasaponin I and III have been shown to induce apoptosis in Hep-G2 cells through caspase activation nih.gov.
Furthermore, the modulation of the Bax/Bcl-2 protein ratio plays a critical role in the apoptotic pathway. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 can lead to the release of cytochrome c from the mitochondria and subsequent caspase activation. Studies on doenjang, a fermented soybean product, have shown that it promotes the mRNA expression of apoptosis-related factors like Bax and caspase 9, while reducing the expression of the apoptosis inhibitor Bcl-2 in a colon cancer model researchgate.net. Soy isoflavones, which are structurally related to soyasapogenols, have also been demonstrated to induce apoptosis in human hepatoma cells through the activation of caspase-3 and the downregulation of Bcl-2 and Bcl-XL expression nih.gov.
Cell cycle arrest is another key mechanism by which soyasapogenols exert their antiproliferative effects. Soyasapogenol A has been found to target the CARF protein, leading to the transcriptional upregulation of p21WAF1, an inhibitor of cyclin-dependent kinases. This, in turn, results in the downregulation of its effector proteins, including CDK2, CDK-4, Cyclin A, and Cyclin D1, ultimately causing cell cycle arrest nih.gov.
The following table provides an overview of the mechanisms of cell growth suppression and apoptosis induction by soyasapogenols.
| Mechanism | Key Molecular Events | Reference Cell Lines |
| Apoptosis Induction | Caspase activation (e.g., caspase-3, caspase-9) | Hep-G2, ccRCC cells |
| Modulation of Bax/Bcl-2 ratio (increased Bax, decreased Bcl-2) | Colon cancer models, human hepatoma cells | |
| Cleavage of PARP | ccRCC cells | |
| Cell Cycle Arrest | Upregulation of p21WAF1 | p53-deficient cancer cells |
| Downregulation of CDK2, CDK-4, Cyclin A, Cyclin D1 | p53-deficient cancer cells | |
| Inhibition of Cdc2 kinase activity | Human hepatoma cells |
Antiviral Activities
Soyasapogenols have demonstrated notable antiviral properties against a range of viruses.
While specific studies focusing solely on this compound are limited, research on related soyasaponins and soyasapogenols indicates a broad spectrum of antiviral activity. For instance, soyasaponin II has been shown to inhibit the replication of several viruses, including human cytomegalovirus, influenza virus, and human immunodeficiency virus type 1 (HIV-1) nih.gov. Peptides derived from the stem region of the Rift Valley Fever Virus (RVFV) Gc glycoprotein have been shown to inhibit the infectivity of RVFV in cell culture nih.govresearchgate.net. These peptides were also effective against other diverse RNA viruses, including Ebola virus, Andes virus, and Vesicular Stomatitis Virus (VSV) nih.govresearchgate.net. This suggests that soyasapogenols might share a similar broad-spectrum antiviral potential. A vesicular stomatitis virus (VSV) pseudotype bearing RVFV envelope glycoproteins has been developed to study neutralizing antibodies, indicating the relevance of VSV as a model in this area of research nih.gov.
The antiviral mechanisms of soyasapogenols appear to be multifaceted. One proposed mechanism is a direct virucidal effect, where the compound interacts with and inactivates the virus particle itself nih.gov. Studies on soyasaponin II suggest that its antiviral action is not due to the inhibition of virus penetration or protein synthesis but may involve a virucidal effect nih.gov. This direct action on the virion can prevent the initial stages of infection.
Another key mechanism is the suppression of viral replication. This can occur at various stages of the viral life cycle. For example, some natural compounds inhibit the Janus kinase 2 signaling pathway, which is essential for influenza virus replication . Additionally, the inhibition of viral fusion with host cell membranes is a critical antiviral strategy. Peptides analogous to the RVFV Gc stem region inhibit infectivity by preventing the fusion of the viral and endocytic membranes nih.gov. This is achieved by the peptide binding to both the virion and cell membranes, trafficking with the virus into the endosome, and then binding to the Gc protein upon acidification to block fusion nih.gov. Furthermore, some antiviral agents act by disrupting the structural integrity of the virus, leading to the release of the viral genome nih.gov.
Anti-inflammatory and Immunomodulatory Effects
Soyasaponins and their aglycones, including soyasapogenols, possess significant anti-inflammatory and immunomodulatory properties. They have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators nih.govacs.org. The anti-inflammatory effects of soyasaponins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways nih.govresearchgate.net.
Specifically, soyasaponins have been found to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a crucial role in inflammation mtroyal.ca. They also inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) mtroyal.ca. The modulation of the NF-κB pathway appears to be a central mechanism, as soyasaponins can suppress the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing its translocation to the nucleus and the subsequent expression of inflammatory genes acs.orgresearchgate.net. Furthermore, soyasaponins can influence the levels of important antioxidative enzymes and reduce the generation of reactive oxygen species, thus mitigating oxidative stress associated with inflammation researchgate.net.
Modulation of Inflammatory Pathways (e.g., NF-κB activation)
Soyasaponins, the glycoside precursors to soyasapogenols, have demonstrated the ability to modulate inflammatory pathways. Studies in macrophage cell lines have shown that certain soyasaponins can inhibit the lipopolysaccharide (LPS)-induced release of prostaglandin E2 (PGE2), a key inflammatory marker, to a degree comparable to specific NF-κB inhibitors. nih.gov This suggests an interaction with the nuclear factor kappa B (NF-κB) signaling cascade, a primary pathway in inflammatory responses. nih.gov The anti-inflammatory actions of soyasaponins are linked to the inhibitory modulation of several signaling pathways, including NF-κB, phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and mitogen-activated protein kinases (MAPKs). nih.gov
Further investigation into the molecular mechanisms has revealed that soyasaponins may exert their effects by targeting upstream components of the NF-κB pathway. nih.gov It is suggested that soyasaponins modulate NF-κB signaling by inhibiting the PI3K/Akt-mediated signaling cascade. nih.gov Research has indicated that soyasaponins can reduce the LPS-induced activation of both the PI3K/Akt and NF-κB signaling pathways. nih.gov
In animal models, constituents of fermented defatted soybean, including soyasapogenol B, have been shown to significantly inhibit NF-κB activation in LPS-treated mice. acs.orgnih.gov This inhibition of NF-κB is associated with the attenuation of memory impairment, highlighting the connection between neuroinflammation and cognitive function. acs.orgnih.gov
Adjuvant Effects on Animal Immune Responses
Saponin-based adjuvants are known for their capacity to stimulate the cell-mediated immune system and enhance antibody production. nih.govnih.gov This makes them a subject of interest in vaccine development. nih.gov Studies on soyasaponins have indicated that they exhibit high adjuvant activity, while the soyasapogenol group has shown lower activity in this regard. nih.gov This suggests that the glycosidic moieties of soyasaponins are important for their adjuvant effects.
The adjuvant properties of saponins (B1172615) are attributed to their ability to activate the immune system. frontiersin.org They have been shown to promote strong and sustainable antibody responses and influence the isotype and avidity of antibodies, as well as affect cell-mediated immunity. nih.gov For instance, ginseng saponins, when combined with a soybean oil emulsion, have been shown to enhance serum antibody and cytokine responses to a foot-and-mouth disease vaccine in mice. researchgate.net This formulation was found to increase the levels of various cytokines, suggesting recruitment of immune cells to the injection site and amplification of the immune response. researchgate.net
Hepatoprotective Activities
Protective Effects against Liver Injury in Animal Models
Soyasapogenols have demonstrated protective effects against liver injury in various animal models. In a concanavalin A-induced hepatitis model in mice, which mimics immune-mediated liver damage, soyasapogenol A was found to reduce the infiltration of inflammatory cells in the liver. nih.gov It also significantly lowered the elevated plasma levels of tumor necrosis factor-alpha (TNF-α) and alanine aminotransferase (ALT), an indicator of liver damage. nih.gov Furthermore, it decreased the number of apoptotic bodies in liver parenchymal cells. nih.gov
Similarly, derivatives of soyasapogenol B have been evaluated for their preventive effects on liver injury in the same concanavalin A-induced hepatitis model. nih.gov Research has indicated that specific structural features of these derivatives are crucial for their hepatoprotective activity. nih.gov
The broader category of soyasaponins and their aglycones have been reported to possess hepatoprotective effects among other biological activities. acs.org
Underlying Cellular and Molecular Mechanisms
At the molecular level, soyasapogenol C has been identified as a dual activator of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Activation of these pathways is associated with the amelioration of hepatic steatosis, or fatty liver. nih.gov By activating AMPK and PPARα, soyasapogenol C can inhibit triglyceride accumulation in liver cells. nih.gov This is linked to the suppression of genes involved in lipogenesis and the enhancement of genes related to fatty acid oxidation. nih.gov
The interplay of oxidative stress, inflammation, and mitochondrial dysfunction are key factors in the progression of liver injury.
Neuroprotective Potential and Effects on Cognitive Function
Alleviation of Memory Impairment in Animal Models (e.g., LPS-induced mice)
Soyasapogenol B has shown potential in alleviating memory impairment in animal models of neuroinflammation. In mice treated with lipopolysaccharide (LPS) to induce cognitive deficits, oral administration of fermented defatted soybean, containing soyasapogenol B, recovered cognitive function in behavioral tests such as the Y-maze and passive avoidance tasks. acs.orgnih.gov Soyasapogenol B itself was found to be highly effective in attenuating LPS-impaired cognitive behavior. acs.orgnih.gov
The neuroprotective effects are linked to the modulation of neuroinflammatory pathways and the expression of key proteins involved in neuronal function. Soyasapogenol B significantly inhibited NF-κB activation in the brains of LPS-treated mice. acs.orgnih.gov Furthermore, it increased the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (CREB). acs.orgnih.gov These findings suggest that soyasapogenol B may attenuate memory impairment by regulating NF-κB-mediated BDNF expression. acs.orgnih.gov
Research on heat-processed soybean germ extract, which has an increased content of soyasaponin Bb (a precursor to soyasapogenol B), also supports these findings. mdpi.com This extract was found to alleviate LPS-induced cognitive impairment in mice by suppressing NF-κB activation and inducing BDNF expression. mdpi.com
Table of Research Findings on this compound's Biological Activities
| Biological Activity | Model System | Key Findings | References |
| Modulation of Inflammatory Pathways | Macrophage cell lines | Inhibition of LPS-induced PGE2 release. | nih.gov |
| LPS-treated mice | Inhibition of NF-κB activation. | acs.orgnih.gov | |
| Hepatoprotective Activities | Concanavalin A-induced hepatitis in mice | Reduced inflammatory cell infiltration, lowered plasma TNF-α and ALT, decreased hepatocyte apoptosis. | nih.gov |
| HepG2 cells | Activation of AMPK and PPARα, inhibition of triglyceride accumulation. | nih.gov | |
| Neuroprotective Potential | LPS-induced mice | Alleviation of memory impairment, inhibition of NF-κB activation, increased BDNF expression and CREB phosphorylation. | acs.orgnih.govmdpi.com |
Regulation of Neurotrophic Factors and Inflammatory Signaling (e.g., BDNF expression, NF-κB activation)
No studies were identified that specifically investigate the effect of this compound on the expression of Brain-Derived Neurotrophic Factor (BDNF) or the activation of the NF-κB signaling pathway. While some extracts of plants containing this compound have been noted for traditional use in relation to central nervous system disorders and for their anti-inflammatory properties, these effects have not been directly attributed to this compound itself. ekb.egresearchgate.net
Effects on Osteoblast Differentiation and Bone Metabolism
There is currently no available research detailing the impact of this compound on osteoblast differentiation, osteogenic activity, or bone metabolism.
Enhancement of Osteogenic Activity and Mineralization in Pre-Osteoblasts
No data exists in the scientific literature to suggest that this compound enhances osteogenic activity or mineralization in pre-osteoblasts.
Associated Cellular Pathways (e.g., MAPK pathways, RUNX2 protein)
The cellular pathways, such as the MAPK pathways and the role of the RUNX2 protein, have not been studied in the context of this compound's potential effects on bone cells.
Other Investigated Biological Activities
Limited and indirect information is available regarding other potential biological activities of this compound.
Anti-obesity Effects in Animal Models
No studies were found that have investigated the anti-obesity effects of this compound in animal models.
Structure Activity Relationship Sar Studies
General Principles of Soyasapogenol SAR
Influence of Aglycone Structure on Biological Activity
The core structure of the aglycone, or the non-sugar part of the molecule, is a primary determinant of a soyasapogenol's biological activity. Soyasaponins, the glycosidic precursors to soyasapogenols, are complex molecules where sugar moieties are attached to a triterpenoid (B12794562) core. nih.gov The type and arrangement of these sugar chains can influence the molecule's polarity and, consequently, its bioactivity. nih.gov However, it is the aglycone itself that often exhibits more potent biological effects. nih.govnih.gov
The aglycone structures of soyasapogenols are classified into different groups, primarily group A and group B, which differ in their hydroxylation patterns and other substitutions on the oleanane (B1240867) triterpenoid skeleton. nih.gov These structural variations among the aglycones are critical in defining their specific biological activities, such as anti-inflammatory, anticarcinogenic, and cardiovascular-protective effects. researchgate.netacs.org
Comparative Bioactivity of Soyasapogenols vs. Soyasaponins (Aglycones often more active)
A significant body of research indicates that soyasapogenols, the aglycone forms, are generally more bioactive than their corresponding soyasaponin glycosides. nih.govnih.gov The removal of sugar moieties, a process that can occur through enzymatic hydrolysis in the colon by microflora, increases the lipophilicity of the molecule. nih.gov This enhanced lipophilicity is thought to facilitate better interaction with cell membranes and target sites, leading to increased bioactivity. nih.gov
For instance, studies on colon cancer cells have demonstrated that the aglycones, Soyasapogenol A and Soyasapogenol B, almost completely suppressed cell growth, whereas their glycosidic forms were largely inactive. nih.gov This suggests that the conversion of soyasaponins to their aglycones in the gut may be a crucial step for their chemopreventive effects. nih.gov Furthermore, the bioavailability of soyasapogenols has been found to be better than that of the corresponding soyasaponins. mdpi.comnih.gov
Specific Structural Features of Soyasapogenol F and Their Impact on Activity
Role of β-Hydroxyl Group at C-21 or C-22 in Cytotoxic Activity
The cytotoxic activity of soyasapogenols against various cancer cell lines is significantly influenced by the stereochemistry of hydroxyl groups on the triterpenoid ring. ekb.egresearchgate.net For this compound, the presence and orientation of a β-hydroxyl group at the C-22 position are of particular importance. ekb.eg
Analysis of the three-dimensional structures of different soyasapogenols has revealed that when the β-hydroxyl group at C-21 or C-22 is aligned with the plane of the molecule, there is a marked increase in cytotoxic activity. ekb.egresearchgate.netekb.eg In the case of this compound, which possesses a double bond between C-13 and C-18, the A, B, C, D, and E rings lie in the same plane. ekb.eg This planar conformation aligns the β-hydroxyl group at C-22 with the molecular plane, a feature that is believed to be responsible for its potent cytotoxic effects against cancer cell lines such as Hep-G2 (liver carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma). ekb.egresearchgate.netekb.eg
Significance of Double Bond in Ring D for Antiviral Activity
The position of double bonds within the pentacyclic structure of soyasapogenols also plays a critical role in their biological activities, particularly their antiviral effects. ekb.egresearchgate.net this compound is characterized by a double bond in ring D, specifically between C-13 and C-18. ekb.eg
Studies investigating the antiviral properties of various soyasapogenols against viruses like the vesicular stomatitis virus (VSV), a model for the hepatitis C virus, have highlighted the importance of this structural feature. ekb.egresearchgate.net It has been observed that soyasapogenols with a double bond in ring D, such as this compound and Soyasapogenol D, exhibit enhanced anti-VSV activity compared to those lacking this feature, like Soyasapogenol B. ekb.eg This suggests that the double bond in ring D may be a key determinant for the antiviral activity of this compound against certain viruses. ekb.egresearchgate.net
Comparison of this compound Activity Profile with Other Soyasapogenols (e.g., A, B, D)
The biological activity of this compound is best understood when compared to other soyasapogenols, such as A, B, and D. These comparisons help to further delineate the structure-activity relationships.
In terms of cytotoxic activity, this compound and Soyasapogenol A have been shown to be the most potent among the tested soyasapogenols against various cancer cell lines. ekb.egresearchgate.netekb.eg This is attributed to the alignment of the β-hydroxyl group at C-22 (for F) or C-21 (for A) with the molecular plane, a feature not as pronounced in other soyasapogenols. ekb.eg
Regarding antiviral activity, the profiles differ. While Soyasapogenol B showed the best activity against Rift Valley fever virus (RVFV) and hepatitis A virus (HAV), Soyasapogenol A was the most effective inhibitor of vesicular stomatitis virus (VSV). ekb.egresearchgate.net this compound and D demonstrated comparable antiviral activities against the tested viruses and showed better anti-VSV activity than Soyasapogenol B, which is linked to the presence of the double bond in ring D. ekb.eg
Interestingly, despite their potent cytotoxic and antiviral activities, the tested soyasapogenols, including F, did not exhibit significant antioxidant activity. ekb.egresearchgate.net
Table of Comparative Activities of Soyasapogenols
Analytical and Isolation Methodologies
Extraction Techniques from Plant Matrices
The initial step in studying soyasapogenol F involves its extraction from various plant sources, primarily soybeans (Glycine max). The choice of solvent is critical to ensure efficient extraction while minimizing the degradation of the target compound.
Ethanol (B145695) and Methanol (B129727) Extraction:
Aqueous solutions of ethanol and methanol are the most commonly employed solvents for the extraction of soyasaponins, the glycosidic precursors to soyasapogenols, from plant materials. nih.goviastate.edugoogle.com The polarity of these solvents allows for the effective solubilization of the saponin (B1150181) content.
Typically, finely ground plant material is subjected to extraction with aqueous ethanol (often around 70%) or methanol. nih.govnih.gov This process can be carried out at room temperature with agitation or under reflux conditions to enhance extraction efficiency. nih.gov Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract containing a mixture of saponins (B1172615) and other phytochemicals. To obtain this compound, this crude saponin extract then undergoes acid hydrolysis to cleave the sugar moieties from the aglycone. iastate.edunih.gov
Separation and Purification Strategies
Following extraction and hydrolysis, a series of chromatographic techniques are employed to separate and purify this compound from the complex mixture of other soyasapogenols and plant constituents.
Chromatographic Methods
Column Chromatography:
Column chromatography serves as a fundamental technique for the initial fractionation of the crude extract. Silica gel is a commonly used stationary phase, and the mobile phase typically consists of a solvent system with varying polarities, such as a mixture of benzene, ethyl acetate, and acetic acid. researchgate.net This allows for the separation of soyasapogenols based on their differential affinities for the stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of soyasapogenols with high resolution. iastate.eduacs.orgresearchgate.net Reversed-phase columns, such as C18, are frequently utilized. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with the addition of modifiers like acetic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govkoreascience.kr Detection is commonly achieved using a UV detector, typically at a low wavelength around 205 nm, or an Evaporative Light Scattering Detector (ELSD), which is more suitable for compounds lacking a strong chromophore like soyasapogenols. nih.gov
Ultra-Performance Liquid Chromatography (UPLC):
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. mdpi.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. The principles of separation are similar to HPLC, employing reversed-phase columns and gradient elution with mobile phases like acetonitrile and water with formic acid. mdpi.com UPLC is often coupled with mass spectrometry for enhanced identification and quantification.
Preparative Scale Isolation
For obtaining larger quantities of pure this compound for extensive biological and chemical studies, preparative scale chromatography is necessary. This involves using larger columns and higher flow rates compared to analytical scale chromatography. nih.gov
Preparative HPLC is a common method for isolating individual soyasaponins, which can then be hydrolyzed to yield the desired soyasapogenol. nih.gov Additionally, techniques like high-speed counter-current chromatography (HSCCC) have been shown to be effective for the large-scale separation of soyasaponin mixtures prior to final purification steps. nih.gov
Identification and Quantification Methods
Once isolated, the structural elucidation and quantification of this compound are performed using a combination of sophisticated spectrometric and spectroscopic techniques.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the identification and structural analysis of soyasapogenols by providing information about their molecular weight and fragmentation patterns.
HPLC-MS/MS and UPLC-Q-TOF-MS/MS:
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) provides a highly sensitive and selective method for the analysis of soyasapogenols. nih.govkoreascience.krmdpi.comresearchgate.net Electrospray ionization (ESI) is a commonly used ionization technique. mdpi.com In MS/MS analysis, precursor ions corresponding to the molecular weight of this compound are selected and fragmented to produce a characteristic fragmentation pattern, which aids in its unambiguous identification. koreascience.krmdpi.com High-resolution mass spectrometry, such as Q-TOF-MS, allows for the determination of the elemental composition of the molecule with high accuracy. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS):
While less common for the direct analysis of intact soyasapogenols due to their low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of derivatized soyasapogenols. Derivatization, such as silylation, increases the volatility of the compounds, making them amenable to GC analysis. GC-MS provides valuable information on the fragmentation patterns of the derivatized compounds, which can be used for their identification.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are utilized to determine the complete carbon and proton framework of the molecule. researchgate.netresearchgate.netacs.org
The ¹³C NMR spectral data provides information on the number and types of carbon atoms present in the molecule. The chemical shifts of the carbon atoms in this compound have been assigned as detailed in the table below.
| Carbon No. | Chemical Shift (ppm) |
| 1 | 37.37 |
| 2 | 27.30 |
| 3 | 78.59 |
| 4 | 43.77 |
| 5 | 55.41 |
| 6 | 18.74 |
| 7 | 33.15 |
| 8 | 40.57 |
| 9 | 50.10 |
| 10 | 36.61 |
| 11 | 21.50 |
| 12 | 135.97 |
| 13 | 132.09 |
| 14 | 42.18 |
| 15 | 25.67 |
| 16 | 31.79 |
| 17 | 43.86 |
| 18 | 132.09 |
| 19 | 25.16 |
| 20 | 34.86 |
| 21 | 38.36 |
| 22 | 75.70 |
| 23 | 22.89 |
| 24 | 62.95 |
| 25 | 16.37 |
| 26 | 17.24 |
| 27 | 21.17 |
| 28 | 24.89 |
| 29 | 32.19 |
| 30 | 16.47 |
This table is interactive. You can sort and filter the data.
By combining the information from these various analytical and isolation methodologies, researchers can confidently identify, quantify, and obtain pure this compound for further investigation into its chemical and biological properties.
Evaporative Light Scattering Detector (ELSD) Coupled with HPLC
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful and widely adopted technique for the analysis of compounds that lack a significant ultraviolet (UV) chromophore, such as this compound. nih.govresearchgate.net Unlike UV detectors, which rely on the absorption of light by the analyte, the ELSD is a mass-based detector that is nearly universal for non-volatile and semi-volatile compounds. lcms.cz This makes it exceptionally suitable for the quantitative analysis of triterpenoid (B12794562) aglycones.
The principle of ELSD involves three sequential steps:
Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and forced through a narrow orifice, creating a fine mist of uniform droplets.
Evaporation: The aerosolized droplets travel through a heated drift tube where the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.
Detection: The stream of analyte particles passes through a light beam (usually a laser), and the scattered light is measured by a photodiode or photomultiplier tube. The intensity of the scattered light is proportional to the mass of the analyte. lcms.cz
This detection method offers significant advantages for soyasapogenol analysis, including compatibility with gradient elution, which is essential for separating complex mixtures, and a stable baseline, enhancing the precision of quantification. nih.govlcms.cz
A representative HPLC-ELSD method for the separation of soyasapogenols, under which an isomer like this compound would be analyzed, typically employs a reversed-phase C18 column. nih.gov The mobile phase often consists of an isocratic or gradient mixture of solvents such as acetonitrile, 1-propanol, and water with a small amount of acetic acid to improve peak shape. nih.gov
| Parameter | Condition | Source |
| Column | ODS C18 (250mm × 4.6mm) | nih.gov |
| Mobile Phase | Acetonitrile: 1-propanol: water: 0.1% acetic acid (80:6:13.9:0.1, v/v) | nih.gov |
| Flow Rate | 0.9 mL/min | nih.gov |
| Detector | Evaporative Light Scattering Detector (ELSD) | nih.govresearchgate.net |
| Drift Tube Temp. | 70 °C | researchgate.net |
| Nebulizer Gas | Nitrogen | researchgate.net |
| Gas Pressure | 50.0 psi | researchgate.net |
This table represents typical conditions for the analysis of soyasapogenols, such as Soyasapogenol B, and is applicable for the analysis of its isomer, this compound.
Method Validation and Optimization for Soyasapogenol Analysis
Validation of an analytical method is crucial to ensure that the results are reliable, accurate, and reproducible. For the quantification of soyasapogenols like this compound, method validation is performed according to established guidelines, assessing several key performance characteristics. dss.go.thnih.gov
Method Validation Parameters:
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For HPLC-ELSD, the response is often non-linear and can be described by the logarithmic relationship: log(Area) = a * log(Concentration) + b. A high coefficient of determination (R²) for the calibration curve indicates good linearity. nih.govnih.gov
Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:
Repeatability (Intra-day precision): Assesses the variation in results within the same day.
Intermediate Precision (Inter-day precision): Assesses the variation between different days. Precision is expressed as the relative standard deviation (RSD). researchgate.netdss.go.th
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. researchgate.netmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov
Optimization of Analytical Method:
Optimization of the HPLC-ELSD method is critical for achieving the desired sensitivity and resolution. For the ELSD, key parameters include the drift tube temperature and the nebulizer gas flow rate. The temperature must be high enough to ensure complete evaporation of the mobile phase but low enough to prevent the degradation or volatilization of the analyte. lcms.cz The gas flow rate affects the droplet size during nebulization, which in turn influences sensitivity. lcms.cz Chromatographic conditions, such as the mobile phase composition and gradient, are optimized to achieve baseline separation of this compound from other related isomers and matrix components. iastate.edu
| Parameter | Analyte | Value | Source |
| Linearity (R²) | Soyasapogenol B | >0.997 | nih.gov |
| LOD | Soyasapogenol B | 0.05 µg/mL | nih.gov |
| LOQ | Soyasapogenol B | 1.5 µg/mL | nih.gov |
This table shows representative linearity and sensitivity parameters for a soyasapogenol, which are indicative of the performance expected for this compound analysis.
| Parameter | Matrix | RSD (%) | Source |
| Intra-day Precision | Soy Germ | 3.3% | dss.go.th |
| Inter-day Precision | Soy Germ | 4.7% | dss.go.th |
| Recovery | N/A | 93.1 - 98.3% | researchgate.net |
This table presents typical precision and accuracy values for soyasapogenol analysis, demonstrating the method's reliability.
Derivatives and Chemical Synthesis
Approaches to Synthesizing Soyasapogenol F Derivatives
The synthesis of complex natural products like this compound and its derivatives is a significant chemical challenge. The oleanane (B1240867) skeleton, a pentacyclic triterpenoid (B12794562) structure, features a complex array of stereocenters that makes de novo or total synthesis exceptionally difficult and often commercially unviable. bibliotekanauki.pl Consequently, the field heavily relies on other, more practical approaches.
One promising strategy is the use of microbial biosynthesis platforms. Genetically engineered yeast, particularly Saccharomyces cerevisiae, has been successfully used for the de novo synthesis of various triterpenoids. researchgate.net This approach leverages the yeast's endogenous mevalonate (B85504) pathway, which produces the necessary precursors for triterpenoid synthesis. nih.gov The key steps involve:
Precursor Generation : The condensation of two farnesyl pyrophosphate (FPP) units forms squalene (B77637), which is then epoxidized to 2,3-oxidosqualene (B107256). nih.gov
Cyclization : A specific oxidosqualene cyclase (OSC) enzyme catalyzes the cyclization of 2,3-oxidosqualene into the desired pentacyclic triterpenoid skeleton, such as β-amyrin, a common precursor in this class. researchgate.net
Tailoring : Subsequent modifications by heterologously expressed enzymes, like cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs), can introduce hydroxyl groups and sugar moieties to create specific saponins (B1172615) and sapogenols. researchgate.net
While total chemical synthesis is rare, synthetic methods are crucial for derivatization once a core scaffold is obtained. bibliotekanauki.pl A notable example, although related to Soyasapogenol B, is the synthesis of ME3738 (22β-methoxyolean-12-ene-3β, 24(4β)-diol), a derivative that has been investigated for its biological effects. nih.gov Such syntheses demonstrate that specific, targeted modifications can be achieved on the complex oleanane core.
Semisynthesis of Analogues from Natural Precursors
Semisynthesis is the most common and practical route for producing derivatives of this compound and related compounds. This approach begins with the isolation of abundant, structurally similar natural products, which are then chemically modified.
The primary starting materials for soyasapogenols are soyasaponins, which are found in soybeans (Glycine max). acs.orgresearchgate.net The aglycones (sapogenols) are typically liberated from their sugar chains through hydrolysis. This can be achieved via acidic or enzymatic methods. researchgate.net For instance, acid hydrolysis of crude soybean saponin (B1150181) extract can yield a mixture of soyasapogenols, including A, B1, and D. researchgate.net Enzymatic hydrolysis, using microbes like Aspergillus terreus, has been optimized for the specific production of Soyasapogenol B. researchgate.net
Once the aglycone is isolated, it serves as a precursor for further modification. A clear example of this is the enzymatic hydroxylation used to produce Soyasapogenol B from a related triterpenoid, sophoradiol (B1243656). A patent describes a process where a plant-derived hydroxylase enzyme specifically hydroxylates the 24-position of sophoradiol to efficiently yield Soyasapogenol B. google.com This biotransformation highlights a highly specific method for creating valuable sapogenols from available precursors.
Another powerful example is the creation of novel analogues by modifying functional groups on the triterpenoid core. In a parallel study on quillaja saponins, which also have a triterpenoid structure, researchers developed semisynthetic analogues by replacing hydrolytically unstable ester groups with more stable amide linkages. researchgate.net This strategy of targeting labile chemical moieties to improve drug-like properties is directly applicable to the development of this compound derivatives.
Table 1: Semisynthetic Approaches for Soyasapogenol Analogues
| Approach | Precursor(s) | Key Transformation | Product(s) | Reference(s) |
| Enzymatic Hydrolysis | Crude Soyasaponins | Glycoside bond cleavage by Aspergillus terreus | Soyasapogenol B | researchgate.net |
| Acid Hydrolysis | Crude Soyasaponins | Glycoside bond cleavage by HCl in methanol (B129727) | Soyasapogenols A, B1, D | researchgate.net |
| Biotransformation | Sophoradiol | Enzymatic hydroxylation at C-24 | Soyasapogenol B | google.com |
| Chemical Derivatization | Soyasapogenol B | Methoxy group addition | ME3738 | nih.gov |
| Analogue Synthesis | Quillaja Saponins | Replacement of ester with amide linkage | Amide-linked Saponin Analogues | researchgate.net |
Exploration of Novel Chemical Modifications for Modulating Bioactivity
The primary goal of creating derivatives of this compound is to modulate its biological activity, aiming for enhanced efficacy, better stability, or reduced toxicity.
Chemical modifications can significantly alter the functional properties of these molecules. austinpublishinggroup.com The development of ME3738 from Soyasapogenol B is a prime example of modulating bioactivity. ME3738 was found to induce the expression of interferon-β and exhibit a dose-dependent antiproliferative effect on several human hepatocellular carcinoma (HCC) cell lines in vitro, demonstrating a clear enhancement of anticancer activity compared to the parent compound. nih.gov
Structure-activity relationship studies on other triterpenoids provide a roadmap for potential modifications to this compound. For instance, the creation of amide-linked analogues of quillaja saponins was driven by the need to increase stability in aqueous solutions and reduce the toxicity associated with unstable ester groups. researchgate.net The resulting dodecylamide saponin derivative, GPI-0100, not only showed greater stability but also effectively stimulated a desired immune response (Th1 type), making it a useful vaccine adjuvant. researchgate.net
This demonstrates a key principle: targeted chemical modification can uncouple desired therapeutic effects from unwanted toxicity. Potential modifications for this compound could include:
Acylation or Alkylation: Modifying hydroxyl groups to alter lipophilicity and membrane permeability.
Glycosylation: Strategic addition or modification of sugar moieties, as the glycosylation pattern is known to be critical for the activity of saponins. bibliotekanauki.pl
Functional Group Interconversion: Replacing or modifying existing groups, such as the hydroxyls on the pentacyclic ring, to fine-tune interactions with biological targets.
These explorations into novel chemical structures are essential for translating the therapeutic potential of natural products like this compound into viable clinical candidates.
Q & A
Basic: What analytical techniques are most effective for identifying and quantifying Soyasapogenol F in plant extracts?
Answer:
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard due to its sensitivity in differentiating structurally similar triterpenoids like Soyasapogenol A and B. Key parameters include:
- Column selection : C18 reversed-phase columns for optimal separation .
- Ionization mode : Electrospray ionization (ESI) in positive mode enhances detection of hydroxylated sapogenols.
- Validation : Include recovery rates (≥80%) and limit of quantification (LOQ < 0.1 µg/mL) to ensure reproducibility.
Gas chromatography (GC-MS) is less suitable due to derivatization requirements for non-volatile compounds.
Advanced: How do metabolic pathways of this compound differ across mammalian models, and what experimental designs address interspecies variability?
Answer:
this compound undergoes phase I (oxidation) and phase II (glucuronidation/sulfation) metabolism, but species-specific cytochrome P450 isoforms influence metabolite profiles. For rigorous cross-species comparison:
- Model selection : Rats (e.g., Sprague-Dawley) for hepatic metabolism studies vs. human hepatocyte cultures for translational relevance.
- Isotope tracing : Use -labeled this compound to track hydroxylation patterns and biliary excretion .
- Statistical adjustments : Apply mixed-effects models to account for genetic and enzymatic variability between species.
Basic: What in vitro assays are suitable for evaluating this compound’s anti-inflammatory activity?
Answer:
Prioritize assays targeting NF-κB and MAPK pathways:
- Cell lines : RAW 264.7 macrophages stimulated with LPS to measure TNF-α suppression via ELISA.
- Dose-response : Test 1–100 µM concentrations with COX-2 inhibition as a secondary endpoint.
- Controls : Include dexamethasone (positive) and vehicle (negative). Avoid MTT assays alone, as sapogenols may interfere with formazan crystal formation.
Advanced: How can contradictory data on this compound’s bioavailability be resolved methodologically?
Answer:
Discrepancies in oral bioavailability (5–22% in rodents) often stem from:
- Formulation variability : Use standardized lipid-based delivery systems (e.g., nanoemulsions) to reduce absorption variability .
- Sampling protocols : Frequent plasma sampling (e.g., every 15 mins for 24h) to capture peak concentrations.
- Analytical validation : Cross-validate LC-MS results with radioisotope counting to confirm recovery rates.
Meta-analyses should stratify studies by administration route and formulation type.
Basic: What are key considerations for isolating this compound from soy-based matrices?
Answer:
Optimize extraction using:
- Solvent systems : Ethanol-water (70:30 v/v) at 60°C for 2h maximizes yield while minimizing co-extraction of polysaccharides.
- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 to 5:5) to separate sapogenols.
- Purity assessment : -NMR to confirm absence of oleanane-type sapogenol contaminants.
Advanced: What mechanistic studies elucidate this compound’s role in modulating gut microbiota composition?
Answer:
Combine multi-omics approaches:
- 16S rRNA sequencing : Identify taxa shifts (e.g., Bifidobacterium enrichment) in fecal samples from gnotobiotic mice.
- Metabolomics : Track short-chain fatty acid production (butyrate, acetate) via GC-MS.
- Knockout models : Use TLR4 mice to test if immunomodulatory effects are microbiota-dependent.
Basic: How should stability studies of this compound be designed for pharmacological applications?
Answer:
Follow ICH guidelines Q1A(R2):
- Conditions : Test degradation under light (1.2 million lux-hours), humidity (75% RH), and temperature (40°C for 6 months).
- Analytical endpoints : Monitor oxidation products via HPLC-UV at 210 nm.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C.
Advanced: What strategies mitigate off-target effects of this compound in cancer chemoprevention studies?
Answer:
- CRISPR-Cas9 screens : Identify genes modulating sapogenol sensitivity (e.g., CYP3A4 knockout).
- Dose optimization : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy (e.g., apoptosis induction) and hepatotoxicity.
- Tissue-specific delivery : Use albumin nanoparticles to target colorectal tissues, reducing systemic exposure.
Basic: What computational tools predict this compound’s interactions with cellular receptors?
Answer:
- Molecular docking : AutoDock Vina with PPAR-γ (PDB ID: 2PRG) to estimate binding affinities.
- MD simulations : GROMACS for 100ns trajectories to assess stability of ligand-receptor complexes.
- Validation : Compare predictions with SPR (surface plasmon resonance) binding assays (KD < 10 µM = high affinity).
Advanced: How can metabolomic networks identify novel biomarkers of this compound efficacy in chronic diseases?
Answer:
- Cohort design : Longitudinal sampling in diabetic rat models (n ≥ 30) with HbA1c as a primary endpoint.
- Pathway analysis : Use MetaboAnalyst to link altered metabolites (e.g., adiponectin, ceramides) to insulin signaling pathways.
- Machine learning : Train random forest models on LC-MS datasets to predict responders/non-responders.
Methodological Notes
- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Literature Gaps : Use systematic reviews (PRISMA guidelines) to map evidence and identify understudied mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
